molecular formula C13H11N3O B2895153 1-Benzyl-3-oxidobenzotriazol-3-ium CAS No. 360787-19-5

1-Benzyl-3-oxidobenzotriazol-3-ium

Cat. No. B2895153
CAS RN: 360787-19-5
M. Wt: 225.251
InChI Key: OYSSLHDIYFWEHA-UHFFFAOYSA-N
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Description

1-Benzyl-3-oxidobenzotriazol-3-ium, also known as BOB, is a versatile organic compound that has been widely used in scientific research. BOB is a cationic photoinitiator that is commonly used in the field of polymer chemistry. It is a highly efficient photoinitiator that can initiate polymerization reactions upon exposure to UV light. BOB has also been used in a variety of other applications, including drug delivery, bioimaging, and materials science.

Mechanism of Action

1-Benzyl-3-oxidobenzotriazol-3-ium acts as a photoinitiator by absorbing UV light and generating free radicals that initiate polymerization reactions. The mechanism of action of 1-Benzyl-3-oxidobenzotriazol-3-ium in drug delivery and bioimaging is more complex and involves the use of 1-Benzyl-3-oxidobenzotriazol-3-ium as a carrier for drugs or imaging agents.
Biochemical and Physiological Effects:
1-Benzyl-3-oxidobenzotriazol-3-ium has been shown to have low toxicity and is well-tolerated by cells and tissues. However, more research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-3-oxidobenzotriazol-3-ium.

Advantages and Limitations for Lab Experiments

1-Benzyl-3-oxidobenzotriazol-3-ium has several advantages for use in lab experiments. It is highly efficient as a photoinitiator, allowing for the synthesis of polymers with controlled properties. It is also versatile and can be used in a variety of applications, including drug delivery and bioimaging. However, 1-Benzyl-3-oxidobenzotriazol-3-ium does have some limitations. It is sensitive to oxygen and moisture, which can reduce its efficiency as a photoinitiator. In addition, the synthesis of 1-Benzyl-3-oxidobenzotriazol-3-ium can be challenging and requires specialized equipment.

Future Directions

There are many future directions for the use of 1-Benzyl-3-oxidobenzotriazol-3-ium in scientific research. One potential application is in the development of new drug delivery systems that can target specific tissues or cells. 1-Benzyl-3-oxidobenzotriazol-3-ium could also be used in the development of new materials with unique properties. In addition, more research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-3-oxidobenzotriazol-3-ium and its potential use in clinical applications.
In conclusion, 1-Benzyl-3-oxidobenzotriazol-3-ium is a versatile organic compound that has been widely used in scientific research. Its unique properties make it a valuable tool in polymer chemistry, drug delivery, and bioimaging. Further research is needed to fully understand its potential applications and to develop new uses for this compound.

Synthesis Methods

1-Benzyl-3-oxidobenzotriazol-3-ium can be synthesized through a simple two-step reaction process. The first step involves the reaction of 1-benzyl-1H-benzotriazole with oxalyl chloride to form 1-benzyl-3-chlorobenzotriazole. The second step involves the reaction of 1-benzyl-3-chlorobenzotriazole with silver oxide to form 1-Benzyl-3-oxidobenzotriazol-3-ium.

Scientific Research Applications

1-Benzyl-3-oxidobenzotriazol-3-ium has been widely used in scientific research due to its unique properties. It has been used as a photoinitiator in polymer chemistry, allowing for the synthesis of a wide range of polymers with controlled properties. 1-Benzyl-3-oxidobenzotriazol-3-ium has also been used in drug delivery systems, allowing for the targeted delivery of drugs to specific tissues. In addition, 1-Benzyl-3-oxidobenzotriazol-3-ium has been used in bioimaging, allowing for the visualization of biological processes in real-time.

properties

IUPAC Name

1-benzyl-3-oxidobenzotriazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-16-13-9-5-4-8-12(13)15(14-16)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSLHDIYFWEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3[N+](=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate

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